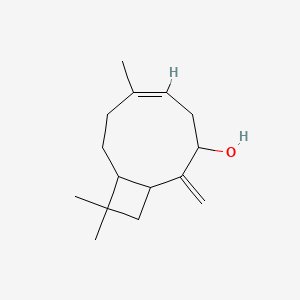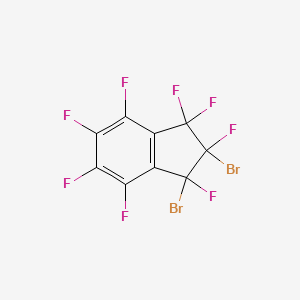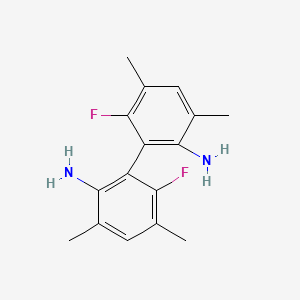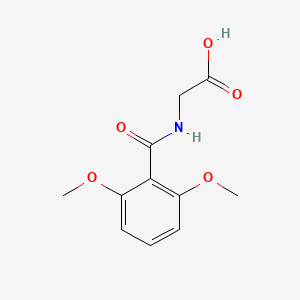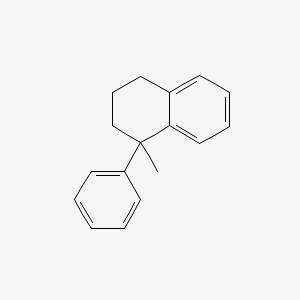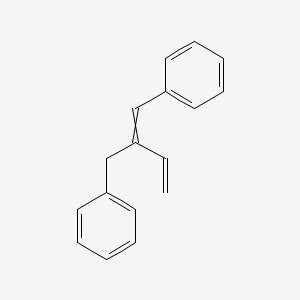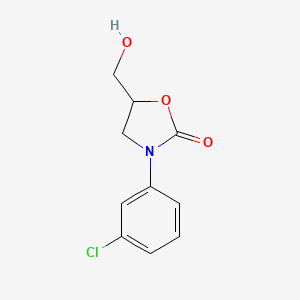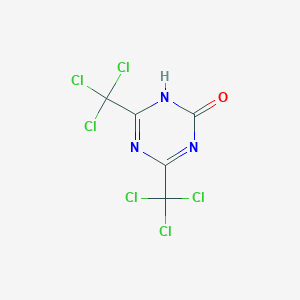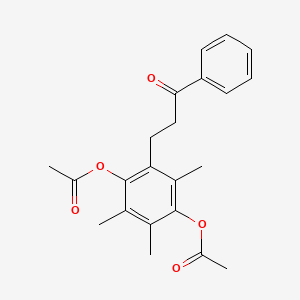![molecular formula C17H18O B14655217 Benzene, [methoxy(1-phenylcyclopropyl)methyl]- CAS No. 53429-18-8](/img/structure/B14655217.png)
Benzene, [methoxy(1-phenylcyclopropyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [methoxy(1-phenylcyclopropyl)methyl]- is an organic compound characterized by a benzene ring substituted with a methoxy group and a 1-phenylcyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene, [methoxy(1-phenylcyclopropyl)methyl]- typically involves the reaction of benzene derivatives with appropriate reagents to introduce the methoxy and 1-phenylcyclopropylmethyl groups. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with methoxy and cyclopropylmethyl reagents under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure the selective introduction of the desired substituents on the benzene ring .
Chemical Reactions Analysis
Types of Reactions
Benzene, [methoxy(1-phenylcyclopropyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The phenylcyclopropylmethyl group can be reduced to form simpler hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) and chlorine (Cl₂) in the presence of catalysts such as aluminum chloride (AlCl₃) are employed.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of cyclopropylmethylbenzene.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
Benzene, [methoxy(1-phenylcyclopropyl)methyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzene, [methoxy(1-phenylcyclopropyl)methyl]- involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The methoxy group can donate electron density to the benzene ring, enhancing its reactivity towards electrophiles. The phenylcyclopropylmethyl group can undergo ring-opening reactions, leading to various downstream effects .
Comparison with Similar Compounds
Similar Compounds
Anisole (methoxybenzene): Similar in having a methoxy group attached to the benzene ring.
Cyclopropylbenzene: Similar in having a cyclopropyl group attached to the benzene ring.
Phenylcyclopropane: Similar in having a phenyl group attached to a cyclopropane ring.
Uniqueness
Benzene, [methoxy(1-phenylcyclopropyl)methyl]- is unique due to the combination of a methoxy group and a 1-phenylcyclopropylmethyl group on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific research applications .
Properties
CAS No. |
53429-18-8 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
[methoxy-(1-phenylcyclopropyl)methyl]benzene |
InChI |
InChI=1S/C17H18O/c1-18-16(14-8-4-2-5-9-14)17(12-13-17)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 |
InChI Key |
VIXWPJSNPCQYIU-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)C2(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



